tert-Butyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamate
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Overview
Description
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate is a chemical compound with a complex structure that includes a cyclohexyl ring, a hydroxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and (1R,3S)-3-hydroxycyclohexylmethyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate: Similar structure but with a bromomethyl group instead of a hydroxy group.
rac-tert-butyl N-{[(1R,3S)-3-aminocyclopentyl]methyl}carbamate hydrochloride: Contains an aminocyclopentyl group instead of a hydroxycyclohexyl group.
Uniqueness
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate is unique due to the presence of the hydroxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological effects.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
InChI Key |
OJYZYWNWTHPMGT-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)O |
Origin of Product |
United States |
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